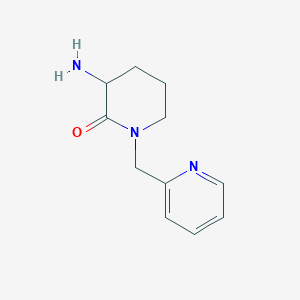

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-2,4,6,10H,3,5,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNUKDRWJZNIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride Intermediate

A closely related compound, (R)-3-aminopiperidin-2-one hydrochloride, serves as a key intermediate in the preparation of 3-amino derivatives of piperidin-2-one. The synthesis involves:

Esterification : (R)-2,5-diaminopentanoic acid hydrochloride is esterified with methanol in the presence of acetyl chloride at low temperatures (0–15 °C). The reaction mixture is then heated between 45–65 °C to complete the formation of (R)-methyl 2,5-diaminopentanoate dihydrochloride.

Cyclization : The ester intermediate is cyclized using sodium methoxide in methanol at temperatures between -10 °C and 0 °C to form (R)-3-aminopiperidin-2-one hydrochloride.

Isolation : The product is isolated by filtration, often involving solvents such as methyl tert-butyl ether and methanol to facilitate purification.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Esterification | Acetyl chloride, methanol | 0 to 15 (add), 45-65 (heat) | Methanol | Formation of methyl ester |

| Cyclization | Sodium methoxide | -10 to 0 | Methanol | Formation of piperidin-2-one |

| Isolation | Filtration | Ambient | Methyl tert-butyl ether/methanol | Purification step |

Reduction to (R)-3-Aminopiperidine Dihydrochloride

The (R)-3-aminopiperidin-2-one hydrochloride is further reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):

LiAlH4 (about 1.6 equivalents) is added to the piperidin-2-one hydrochloride in THF at approximately 35 °C.

The reaction mixture is heated between 58–60 °C for completion.

The product, (R)-3-aminopiperidine dihydrochloride, is isolated by filtration.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH4) | 35 (add), 58-60 (heat) | Tetrahydrofuran (THF) | Reduction of lactam to amine |

| Isolation | Filtration | Ambient | — | Product isolation |

Introduction of Pyridin-2-ylmethyl Group

The attachment of the pyridin-2-ylmethyl substituent to the piperidin-2-one nitrogen is typically achieved via nucleophilic substitution or reductive amination involving:

Reaction of the piperidin-2-one or its amino derivative with 2-(chloromethyl)pyridine or related pyridinylmethyl halides.

Conditions involve mild heating in polar solvents such as acetonitrile or methanol.

Reduction or further functionalization steps may follow to ensure the amino group is correctly positioned and protected/deprotected as needed.

Although specific detailed protocols for this step on this compound are scarce in the public domain, analogous methods reported for related compounds involve:

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Alkylation | 2-(Chloromethyl)pyridine or equivalent | Room temp to 90 | Acetonitrile, methanol | N-alkylation of piperidinone |

| Purification | Chromatography or crystallization | Ambient | — | Isolation of product |

Research Findings and Optimization

The esterification and cyclization steps require careful temperature control to maximize yield and purity, with methanol as a preferred solvent.

Sodium methoxide equivalents range from 1.5 to 3, with around 2.6 equivalents often optimal.

Reduction with LiAlH4 is conducted under controlled temperatures to avoid over-reduction or side reactions.

Isolation by filtration and washing with methyl tert-butyl ether improves purity.

The pyridin-2-ylmethyl introduction benefits from using anhydrous solvents and mild heating to prevent decomposition.

Summary Table of Preparation Steps

| Stage | Key Reagents/Conditions | Temperature Range (°C) | Solvent(s) | Yield/Notes |

|---|---|---|---|---|

| Esterification | Acetyl chloride, methanol | 0 to 15 (add), 45-65 (heat) | Methanol | High yield, controlled temp |

| Cyclization | Sodium methoxide | -10 to 0 | Methanol | Efficient ring closure |

| Isolation | Filtration, methyl tert-butyl ether wash | Ambient | Methyl tert-butyl ether/methanol | Purification step |

| Reduction | Lithium aluminum hydride (LiAlH4) | 35 (add), 58-60 (heat) | Tetrahydrofuran (THF) | High purity amine product |

| Pyridin-2-ylmethylation | 2-(Chloromethyl)pyridine, mild heating | Room temp to 90 | Acetonitrile, methanol | Requires anhydrous conditions |

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the role of 3-amino-pyridin-2-one derivatives as promising inhibitors of critical kinases involved in cancer progression, such as MPS1 and Aurora kinases. These kinases are integral to cell division, making them attractive targets for cancer therapies. A fragment library based on 3-amino-pyridin-2-one was synthesized and screened against a panel of 26 kinases, identifying several derivatives with potent inhibitory activity against MPS1 and Aurora kinases .

Key Findings:

- Inhibition Potency: Compounds derived from 3-amino-pyridin-2-one exhibited high selectivity and potency against MPS1 and Aurora A/B kinases.

- Mechanism of Action: Structural studies using X-ray crystallography revealed that these compounds form critical hydrogen bonds with kinase active sites, enhancing their inhibitory effects.

Antibacterial and Antifungal Activity

The compound has shown broad-spectrum antimicrobial potential in vitro. Derivatives of piperidine compounds have been tested for antibacterial properties, demonstrating effectiveness against resistant bacterial strains. Similarly, antifungal assays indicated activity against various Candida species.

Case Study Examples:

- Antibacterial Assays: Certain derivatives outperformed traditional antibiotics in inhibiting resistant strains.

- Antifungal Activity: Effective against multiple Candida species, indicating potential for broad-spectrum use.

Optimization of Derivatives

The structure-activity relationship studies have been pivotal in enhancing the efficacy of 3-amino-pyridin-2-one derivatives. Modifications at specific positions on the pyridine ring or the piperidine backbone have led to significant improvements in biological activity.

Table 1: Summary of SAR Findings

| Compound | Modification | Kinase Inhibition | Selectivity Score |

|---|---|---|---|

| Compound 1 | No modification | Low (10% at 100 µM) | N/A |

| Compound 2 | N-methylpyrazole addition | High (58% against Aurora A) | 0.77 |

| Compound 3 | Quinoline substitution | Moderate (50% against MPS1) | 0.19 |

| Compound 4 | Substituted 2-aminopyrimidine | Very High (>50% against 23 kinases) | 0.92 |

Therapeutic Applications

Given its diverse biological activities, 3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one is being explored for development into therapeutic agents targeting cancer and infectious diseases. The ongoing research aims to refine its pharmacokinetic properties and minimize toxicity while maximizing efficacy.

The compound this compound shows significant promise across various applications in medicinal chemistry, particularly as an anticancer agent and antimicrobial compound. Ongoing research into its derivatives continues to uncover new therapeutic potentials, enhancing its profile as a candidate for drug development.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one with its analogs, focusing on structural variations, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

Key Observations:

- Collision Cross-Section (CCS): Predicted CCS values for analogs (148.1–150.7 Ų) suggest similar molecular sizes, though pyridine’s planar structure may alter conformational dynamics .

- Metabolic Stability: Fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit enhanced resistance to oxidative metabolism, a feature absent in the pyridinylmethyl analog .

Biologische Aktivität

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological effects, mechanisms of action, and relevant studies that highlight its significance in drug development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a pyridinylmethyl moiety. This specific arrangement contributes to its interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are critical in cell signaling pathways related to cancer and other diseases. For instance, it has been evaluated against a panel of kinases, revealing significant inhibitory activity against Aurora kinases and Monopolar Spindle 1 (MPS1), which are essential in mitosis and cancer progression .

- Monoamine Oxidase Inhibition : Similar piperidine derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism. This suggests potential applications in treating mood disorders .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines, including breast cancer models . The following table summarizes key findings from recent studies:

| Study | Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|---|

| Study A | MDA-MB-231 | 6.25 | Significant reduction | Kinase inhibition |

| Study B | MCF-7 | 10 | Moderate reduction | MAO inhibition |

Neuroprotective Effects

The compound's structural features suggest it may also provide neuroprotective benefits. Similar piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's .

Case Studies

- Case Study on Cancer Treatment : A recent investigation into the effects of this compound on breast cancer cell lines demonstrated that treatment led to a marked decrease in cell proliferation, attributed to the compound's ability to inhibit critical kinases involved in cell cycle regulation.

- Neuropharmacological Evaluation : Another study assessed the neuroprotective properties of similar piperidine compounds, indicating that they could effectively inhibit MAO enzymes, thereby increasing levels of neurotransmitters such as serotonin and dopamine.

Q & A

Q. What are the common synthetic routes for 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one, and what analytical techniques are critical for confirming its structure?

Answer: Synthesis typically involves multi-step organic reactions, such as condensation of pyridine derivatives with piperidinone precursors. Acylation or alkylation steps are often employed to introduce the aminomethyl group. For structural confirmation, use:

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).

- GC-MS to detect molecular ions, though low intensity (<8%) may require complementary techniques like NMR (e.g., ¹H/¹³C for piperidine ring protons and pyridine substituents) .

- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for related piperidinone derivatives .

Q. How can researchers determine the solubility and solvent compatibility of this compound for experimental workflows?

Answer:

- Perform solubility screens using polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane).

- Monitor stability via HPLC under varying pH and temperature conditions.

- Safety Note: Avoid prolonged exposure to moisture, as hygroscopicity may alter solubility. Refer to SDS data for related compounds (e.g., 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) to infer handling protocols .

Q. What stability considerations are critical for storing this compound?

Answer:

- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation.

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products.

- Avoid light exposure, as pyridine derivatives are prone to photodegradation .

Q. What role does the pyridine-piperidinone scaffold play in medicinal chemistry research?

Answer: This scaffold is a versatile pharmacophore due to:

- Hydrogen-bonding capacity from the pyridine nitrogen and amide groups.

- Conformational rigidity for targeting enzyme active sites (e.g., kinase inhibitors).

- Applications in synthesizing analogs for structure-activity relationship (SAR) studies, as seen in spiroquinoline-piperidine hybrids .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving unstable intermediates?

Answer:

- Use protective groups (e.g., trityl for amines) to stabilize intermediates, as shown in (S)-5-(trityloxymethyl)-2-pyrrolidinone synthesis .

- Optimize reaction parameters:

- Temperature control (e.g., –78°C for lithiation steps).

- Catalyst screening (e.g., Pd/C for hydrogenation).

- Employ flow chemistry to minimize intermediate isolation .

Q. How should researchers resolve contradictions between computational models and experimental spectroscopic data?

Answer:

Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?

Answer:

- Use chiral HPLC with polysaccharide columns (e.g., Chiralpak IA/IB).

- Synthesize via asymmetric catalysis (e.g., Evans oxazolidinones for acylpiperidinones ).

- Confirm enantiopurity via optical rotation and circular dichroism .

Q. How can biological activity be assessed for this compound derivatives?

Answer:

- Enzyme inhibition assays (e.g., fluorescence-based kinase assays).

- Cellular uptake studies using radiolabeled analogs (³H/¹⁴C).

- In vivo pharmacokinetics in rodent models, monitoring plasma half-life and metabolite profiling .

Q. What methodologies identify degradation pathways under stress conditions?

Answer:

- Forced degradation (acid/base/oxidative stress) followed by LC-HRMS to track mass shifts.

- Isotope labeling (e.g., ¹⁵N) to trace amine group reactivity.

- DFT calculations to predict degradation intermediates, validated experimentally .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.